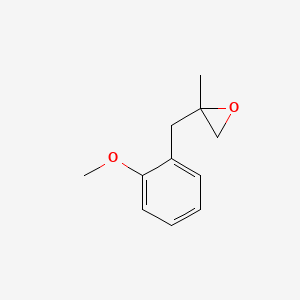

2-(2-Methoxybenzyl)-2-methyloxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxybenzyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides It features a three-membered oxirane ring attached to a 2-methoxybenzyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxybenzyl)-2-methyloxirane can be achieved through several methods. One common approach involves the epoxidation of 2-(2-methoxybenzyl)-2-methylpropene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide with good selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic epoxidation of 2-(2-methoxybenzyl)-2-methylpropene using a transition metal catalyst, such as titanium or molybdenum, in the presence of an oxidizing agent like hydrogen peroxide. This method offers higher efficiency and can be optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxybenzyl)-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxygenated products.

Reduction: Reduction of the epoxide ring can yield alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3), thiols (RSH), and halides (e.g., NaI) can be employed under mild to moderate conditions.

Major Products Formed

Oxidation: Diols or other oxygenated compounds.

Reduction: Alcohols or other reduced derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxybenzyl)-2-methyloxirane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxybenzyl)-2-methyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic and biological contexts, where the compound can interact with nucleophilic sites in enzymes or other biomolecules, leading to the formation of covalent adducts.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Methoxybenzyl)-2-methylpropene: The precursor to the epoxide, which lacks the oxirane ring.

2-(2-Methoxybenzyl)-2-methyl-1,3-dioxolane: A related compound with a five-membered dioxolane ring instead of the three-membered oxirane ring.

2-(2-Methoxybenzyl)-2-methyl-1,3-dioxane: Another related compound with a six-membered dioxane ring.

Uniqueness

2-(2-Methoxybenzyl)-2-methyloxirane is unique due to its three-membered epoxide ring, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may have larger, less reactive ring systems.

Biologische Aktivität

2-(2-Methoxybenzyl)-2-methyloxirane, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that summarize its effects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methoxybenzyl alcohol with an epoxidizing agent, such as m-chloroperbenzoic acid. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to facilitate the formation of the oxirane ring. Alternative methods may employ different epoxidizing agents or catalysts to enhance yield and reduce costs.

Research indicates that this compound interacts with various biological systems, potentially influencing enzyme-catalyzed reactions and metabolic pathways. Its structural characteristics allow it to affect cellular processes, which may be relevant for drug development and therapeutic applications.

Pharmacological Effects

- Antioxidant Activity : Studies have suggested that compounds similar to this compound exhibit antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary findings indicate that this compound may reduce inflammation by modulating cytokine production and signaling pathways.

- Anticancer Potential : Some research points to the possibility of this compound having anticancer properties, although specific mechanisms remain under investigation.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Antioxidant Activity Assessment

In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, suggesting effective antioxidant properties.

Case Study 2: Anti-inflammatory Effects

A study involving human cell lines treated with this compound demonstrated a marked decrease in interleukin-6 (IL-6) production. This reduction was statistically significant compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Eigenschaften

Molekularformel |

C11H14O2 |

|---|---|

Molekulargewicht |

178.23 g/mol |

IUPAC-Name |

2-[(2-methoxyphenyl)methyl]-2-methyloxirane |

InChI |

InChI=1S/C11H14O2/c1-11(8-13-11)7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |

InChI-Schlüssel |

KKZGJLLLLMXGBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CO1)CC2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.